N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine
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Overview
Description
N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is a complex organic compound that features a combination of oxazole, piperidine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized using methods such as the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes.
Piperidine Derivative Formation: The piperidine ring can be formed through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the oxazole and piperidine derivatives with the pyridine moiety using reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and oxazole rings.
Reduction: Reduction reactions can target the nitrogen atoms in the oxazole and pyridine rings.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Pharmacology: The compound is studied for its potential effects on neurotransmitter systems and its ability to cross the blood-brain barrier.
Materials Science: Its unique chemical properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The oxazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which facilitate binding to active sites on proteins . This binding can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Uniqueness
N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is unique due to its combination of oxazole, piperidine, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to similar compounds .
Properties
Molecular Formula |
C17H24N4O |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C17H24N4O/c1-13-16(14(2)22-19-13)12-21-10-7-15(8-11-21)20(3)17-6-4-5-9-18-17/h4-6,9,15H,7-8,10-12H2,1-3H3 |
InChI Key |
UTNXLZQCBZCLGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(CC2)N(C)C3=CC=CC=N3 |
Origin of Product |
United States |
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